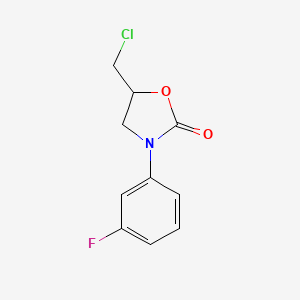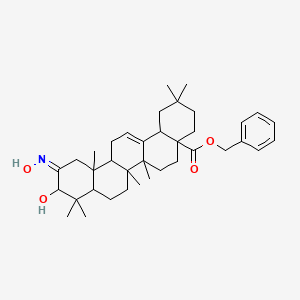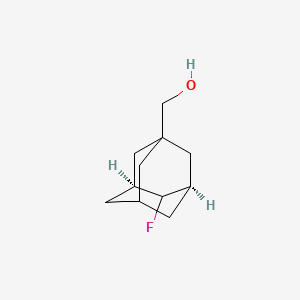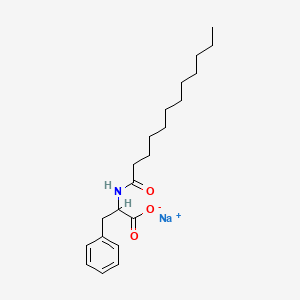
5-(Chloromethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-(CHLOROMETHYL)-3-(3-FLUOROPHENYL)-2-OXAZOLIDINONE is a synthetic organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a chloromethyl group and a fluorophenyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(CHLOROMETHYL)-3-(3-FLUOROPHENYL)-2-OXAZOLIDINONE typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through nucleophilic aromatic substitution reactions, where a fluorobenzene derivative reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of (5R)-5-(CHLOROMETHYL)-3-(3-FLUOROPHENYL)-2-OXAZOLIDINONE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazolidinone ring or the fluorophenyl group, potentially leading to the formation of amines or reduced aromatic compounds.
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium azide, thiourea, and primary amines are commonly employed in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, reduced aromatic compounds.
Substitution: Azides, thiols, substituted amines.
Scientific Research Applications
(5R)-5-(CHLOROMETHYL)-3-(3-FLUOROPHENYL)-2-OXAZOLIDINONE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Investigated as a potential therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of (5R)-5-(CHLOROMETHYL)-3-(3-FLUOROPHENYL)-2-OXAZOLIDINONE involves its interaction with specific molecular targets. In the context of its antibacterial activity, the compound is believed to inhibit protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins required for bacterial growth and survival. The exact molecular pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Cycloserine: An antibiotic with a similar mechanism of action but different chemical structure.
Uniqueness
(5R)-5-(CHLOROMETHYL)-3-(3-FLUOROPHENYL)-2-OXAZOLIDINONE is unique due to the presence of both a chloromethyl and a fluorophenyl group, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development in various fields.
Properties
CAS No. |
879215-66-4 |
|---|---|
Molecular Formula |
C10H9ClFNO2 |
Molecular Weight |
229.63 g/mol |
IUPAC Name |
5-(chloromethyl)-3-(3-fluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9ClFNO2/c11-5-9-6-13(10(14)15-9)8-3-1-2-7(12)4-8/h1-4,9H,5-6H2 |
InChI Key |
LQGKTOFWKSAAEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=CC=C2)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12276061.png)
![Methyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B12276064.png)
![(1R,5S)-6-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B12276071.png)
![(3aS,5R,6R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12276082.png)
![4-[6-Methyl-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276088.png)

![4-Boc-3-carboxymethyl-6-methyl-2,3-dihydro-pyrido[3,2-b][1,4]oxazine](/img/structure/B12276103.png)

![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B12276108.png)
![(2Z)-2-[(2-iodophenyl)imino]-2H-chromene-3-carbothioamide](/img/structure/B12276109.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B12276112.png)

![(3aR,6R,6aR)-6-(tert-Butoxymethyl)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12276128.png)

